molecular formula C12H14N2O B2544274 1-[(oxolan-3-yl)methyl]-1H-1,3-benzodiazole CAS No. 1708523-76-5

1-[(oxolan-3-yl)methyl]-1H-1,3-benzodiazole

Cat. No.: B2544274
CAS No.: 1708523-76-5
M. Wt: 202.257
InChI Key: GXIRPYOMAURXFS-UHFFFAOYSA-N
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Description

1-[(Oxolan-3-yl)methyl]-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design

Preparation Methods

The synthesis of 1-[(oxolan-3-yl)methyl]-1H-1,3-benzodiazole typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common route involves the alkylation of 1H-1,3-benzodiazole with oxolan-3-ylmethyl halide under basic conditions.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution.

    Industrial Production Methods: Industrial production may involve optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1-[(Oxolan-3-yl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under controlled conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(Oxolan-3-yl)methyl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a pharmacophore in drug design, contributing to the development of new therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(oxolan-3-yl)methyl]-1H-1,3-benzodiazole involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed effects.

Comparison with Similar Compounds

1-[(Oxolan-3-yl)methyl]-1H-1,3-benzodiazole can be compared with other similar compounds:

    Similar Compounds: Compounds like 1-[(oxolan-3-yl)methyl]-1H-imidazole and 1-[(oxolan-3-yl)methyl]-1H-pyrazole share structural similarities.

    Uniqueness: The presence of the benzodiazole core and the oxolan-3-ylmethyl substituent distinguishes it from other compounds, contributing to its unique chemical and biological properties.

Properties

IUPAC Name

1-(oxolan-3-ylmethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-4-12-11(3-1)13-9-14(12)7-10-5-6-15-8-10/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIRPYOMAURXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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